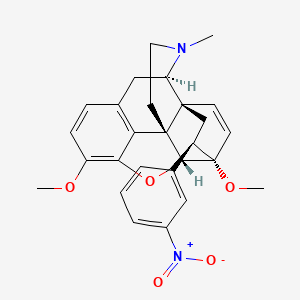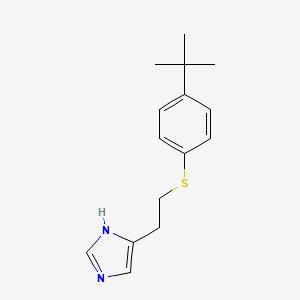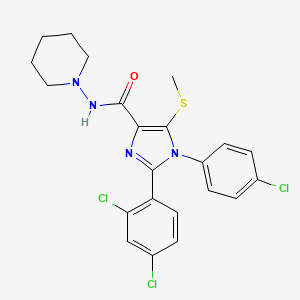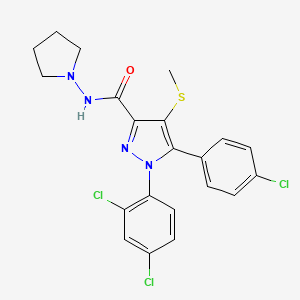
21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine is a synthetic analogue of morphine. This compound is structurally characterized by the presence of a nitro group at the 21st position, a phenyl group at the 7alpha position, and an etheno bridge between the 6alpha and 14alpha positions. It is known for its interaction with opioid receptors, particularly the kappa-opioid receptor, and has been studied for its potential analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves multiple steps, starting from thebaine, a naturally occurring opiate alkaloid. The key steps include:
Nitration: Introduction of the nitro group at the 21st position.
Phenylation: Addition of the phenyl group at the 7alpha position.
Etheno Bridge Formation: Creation of the etheno bridge between the 6alpha and 14alpha positions.
Each of these steps requires specific reagents and conditions. For example, nitration typically involves the use of nitric acid and sulfuric acid under controlled temperatures. Phenylation can be achieved using phenyl lithium or phenyl magnesium bromide in the presence of a catalyst. The formation of the etheno bridge may involve cyclization reactions under high temperature and pressure .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of nitro and phenyl groups in complex molecules.
Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.
Medicine: Explored for its analgesic properties, particularly its ability to act as a kappa-opioid receptor agonist, which may provide pain relief without the side effects associated with mu-opioid receptor agonists.
Industry: Potential use in the synthesis of novel analgesic agents and other pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine involves its interaction with the kappa-opioid receptor. Upon binding to this receptor, the compound induces a conformational change that activates intracellular signaling pathways. This leads to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. These actions result in analgesic effects and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine: Lacks the nitro group at the 21st position.
21-amino-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine: Contains an amino group instead of a nitro group at the 21st position.
7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine with substituted o-, m-, and p-amino groups: Variants with different amino substitutions on the phenyl group.
Uniqueness
The presence of the nitro group at the 21st position in 21-nitro-7alpha-phenyl-6alpha,14alpha-endo-Ethenotetrahydrothebaine confers unique chemical properties, such as increased reactivity in oxidation and reduction reactions. Additionally, this modification may enhance its binding affinity and selectivity for the kappa-opioid receptor, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15S,19R)-11,15-dimethoxy-5-methyl-19-(3-nitrophenyl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraene |
InChI |
InChI=1S/C27H28N2O5/c1-28-12-11-26-22-17-7-8-20(32-2)23(22)34-24(26)27(33-3)10-9-25(26,21(28)14-17)15-19(27)16-5-4-6-18(13-16)29(30)31/h4-10,13,19,21,24H,11-12,14-15H2,1-3H3/t19-,21-,24-,25-,26+,27+/m1/s1 |
InChI Key |
QKKWFNMREKYPDW-FGYBOQAASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C7=CC(=CC=C7)[N+](=O)[O-])OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C7=CC(=CC=C7)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(4-(2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)ethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791014.png)






![7-(4-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)butyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791067.png)


